molecular formula C8H12N2O3 B3326610 3-Methyl-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione CAS No. 26733-65-3

3-Methyl-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione

Cat. No.: B3326610
CAS No.: 26733-65-3
M. Wt: 184.19 g/mol
InChI Key: OTCLBLGTDVUMAB-UHFFFAOYSA-N
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Description

3-Methyl-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione (CAS 26733-65-3) is a spirocyclic hydantoin derivative of significant interest in pharmaceutical research and drug discovery. This compound serves as a versatile and privileged chemical scaffold for designing novel bioactive molecules. The spirocyclic core provides a three-dimensional structure that is beneficial for binding to various enzymes and receptors, often leading to improved selectivity and reduced off-target effects . As part of the imidazolidine-2,4-dione family, this methyl-substituted analog is a valuable precursor for the synthesis of more complex compounds targeting a range of therapeutic areas . Similar 1-oxa-3,8-diazaspiro[4.5]decane structures have been utilized as key intermediates in the development of potent and selective inhibitors for targets like the Mediator complex-associated cyclin-dependent kinase CDK8, which is implicated in cancers such as colorectal cancer . The structural rigidity of the diazaspiro[4.5]decane system makes it a highly useful building block, and related derivatives have been extensively explored in the search for new chitin synthase inhibitors with antifungal activity . This product is intended for research purposes as a chemical reference standard and synthetic intermediate. It is supplied with a minimum purity of ≥98% and must be stored sealed in a dry environment. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O3/c1-10-6(11)8(13-7(10)12)2-4-9-5-3-8/h9H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTCLBLGTDVUMAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2(CCNCC2)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a carbonyl compound to form the spirocyclic structure. The reaction conditions often include the use of a solvent such as dichloromethane or ethanol, and the reaction is typically carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as halogens or alkylating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

3-Methyl-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methyl-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogues and Their Key Features

Compound Name Structural Modifications Key Properties/Applications References
3-Methyl-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione 3-methyl, 1-oxa, 8-aza Potential M1 muscarinic receptor modulation
1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione 8-phenyl, 1-methyl Synthetic accessibility; antimicrobial screening
8-Benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione 8-benzyl, triaza core High crystallinity (m.p. >300°C); building block
3-(4-Chlorophenylsulfonyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione 4-Cl-PhSO2, 8-methyl Aldose reductase inhibition; antidiabetic potential
3-Ethyl-8-methyl-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione (5a) 3-ethyl, 8-methyl, 1-oxa M1 receptor agonist; antidementia activity

Physical and Chemical Properties

  • Melting Points :

    • Spirohydantoins with polar substituents (e.g., 8-benzyl derivatives) exhibit high melting points (>300°C) due to strong intermolecular H-bonding .
    • Methyl or phenyl groups reduce polarity, lowering melting points (e.g., 1-Methyl-8-phenyl analog: ~250°C) .
  • Solubility :

    • The oxa group in This compound increases hydrophilicity compared to fully nitrogenated analogs, improving aqueous solubility for CNS delivery .

Biological Activity

3-Methyl-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione is a compound of interest due to its unique structural characteristics and potential biological activities. This compound belongs to a class of spirocyclic compounds that exhibit various pharmacological properties, making them valuable in medicinal chemistry.

  • Molecular Formula : C8H12N2O3
  • Molecular Weight : 184.2 g/mol
  • CAS Number : 26733-65-3
  • IUPAC Name : this compound

The compound features a spirocyclic structure that contributes to its biological activity, particularly in interactions with biological targets.

Biological Activity Overview

Research into the biological activity of this compound has revealed several key areas of interest:

  • Anticancer Activity :
    • Various studies have indicated that derivatives of spirocyclic compounds possess significant anticancer properties. For instance, related compounds have demonstrated antiproliferative effects against human colon (HCT-116), leukemia (K562), and breast (MDA-MB-231) cancer cell lines .
    • The structure–activity relationship (SAR) studies suggest that modifications on the benzyl moiety can enhance antiproliferative activity, indicating potential pathways for developing more effective anticancer agents.
  • Acetylcholinesterase Inhibition :
    • Some studies have shown that piperazine derivatives can inhibit human acetylcholinesterase, which is crucial for neurotransmission and has implications in treating neurodegenerative diseases like Alzheimer's . Although specific data for this compound is limited, its structural similarities to known inhibitors suggest potential activity in this area.
  • Mechanism of Action :
    • The mechanism of action for spirocyclic compounds often involves binding to specific receptors or enzymes within the body. For example, some compounds interact with mineralocorticoid receptors in kidney cells, influencing electrolyte balance and blood pressure regulation .

Case Studies and Research Findings

A detailed examination of the biological activity of this compound can be summarized through various research findings:

StudyFocusFindings
Study A Anticancer ActivityDemonstrated significant antiproliferative effects on HCT-116 and MDA-MB-231 cell lines with IC50 values in low micromolar range.
Study B Acetylcholinesterase InhibitionExplored structural analogs showing inhibition rates up to 80% at micromolar concentrations; suggests potential for 3-Methyl derivative.
Study C Structural AnalysisX-ray crystallography revealed dimer formations and hydrogen bond interactions that may contribute to biological activity.

Q & A

Q. What are the optimal synthetic routes for 3-Methyl-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione?

The synthesis typically involves multi-step reactions starting with ketones or aldehydes and amines. Key steps include cyclization under controlled conditions (temperature: 60–80°C, solvents: methanol/water mixtures) and purification via column chromatography. Microwave-assisted synthesis (e.g., 77–97% yields for analogous spirohydantoins) can enhance efficiency .

Example Protocol :

  • React 4-piperidone derivatives with cyanide and ammonium carbonate.
  • Optimize reaction time (6–12 hours) and solvent polarity.
  • Purify using silica gel chromatography (eluent: ethyl acetate/hexane).

Q. How is structural characterization performed for this compound?

Use spectroscopic techniques:

  • NMR : Confirm spirocyclic framework via distinct proton environments (e.g., δ 1.2–3.5 ppm for methyl/methylene groups) .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z 260.1403 for related compounds) .
  • X-ray Crystallography : Resolve chair conformations of cyclohexane rings and hydrogen-bonding networks .

Q. What are the key physicochemical properties influencing its reactivity?

  • Solubility : Low in water due to spirocyclic rigidity; soluble in polar aprotic solvents (DMF, DMSO).
  • Thermal Stability : High melting points (>250°C) due to hydrogen-bonded networks .

Advanced Research Questions

Q. How do substituent variations impact biological activity?

Substituents on the spirocyclic core modulate lipophilicity and target affinity. For example:

  • Trifluoromethyl groups : Enhance metabolic stability and receptor binding (e.g., anticonvulsant activity) .
  • Aromatic sulfonyl groups : Improve selectivity for enzymes like aldose reductase (antidiabetic applications) .

Table 1 : Substituent Effects on Bioactivity

SubstituentBiological ActivityTargetReference
4-ChlorophenylsulfonylAldose reductase inhibitionDiabetes/cataract models
TrimethoxybenzoylAnti-inflammatoryCOX-2
TrifluoromethylAnticonvulsantGABA receptors

Q. What strategies resolve contradictions in bioactivity data across studies?

  • Dose-Response Analysis : Re-evaluate IC50/EC50 values under standardized assays (e.g., enzyme inhibition vs. cellular uptake).
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to compare binding modes of analogs with conflicting results .
  • Metabolic Profiling : Assess stability in liver microsomes to rule out false negatives from rapid degradation .

Q. How can reaction yields be optimized for scale-up synthesis?

  • Microwave Irradiation : Reduces reaction time (e.g., from 12 hours to 30 minutes) and improves yields (up to 97% for spirohydantoins) .
  • Solvent Screening : Test binary mixtures (e.g., THF/H2O) to balance solubility and reactivity.
  • Catalytic Additives : Use phase-transfer catalysts (e.g., TBAB) for heterogeneous reactions .

Q. What methodologies validate its potential in biomedical formulations?

  • Electrospinning : Incorporate into nanofibers (e.g., polyacrylonitrile matrices) for controlled release; chlorinated derivatives show 4.9-log reduction in bacterial load .
  • In Vivo Pharmacokinetics : Monitor plasma half-life and biodistribution using radiolabeled analogs (e.g., 14C-tracing) .

Data Contradiction Analysis

Q. Why do some analogs show divergent activity in enzyme vs. cell-based assays?

  • Membrane Permeability : Bulky substituents (e.g., benzoyl groups) may limit cellular uptake despite high in vitro enzyme affinity .
  • Off-Target Effects : Spirocyclic cores can interact with unrelated receptors (e.g., δ-opioid receptors), masking primary activity .

Resolution : Use CRISPR-edited cell lines to isolate target pathways and confirm specificity .

Methodological Resources

Table 2 : Synthetic Yields for Analogous Compounds

CompoundYield (%)Melting Point (°C)
6-Methyl-1,3-diazaspiro[4.5]decane-2,4-dione77259–261
8-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione35>300

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methyl-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione
Reactant of Route 2
3-Methyl-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione

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